molecular formula C17H20N6O3S B2499617 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide CAS No. 1396765-05-1

2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide

Cat. No.: B2499617
CAS No.: 1396765-05-1
M. Wt: 388.45
InChI Key: PQNKQXSNGDNWPN-UHFFFAOYSA-N
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Description

2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide is a complex organic compound belonging to the thiazolopyrimidine class Thiazolopyrimidines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes. The reaction is often carried out in isopropyl alcohol at controlled temperatures, sometimes under ultrasonic activation to enhance reaction rates.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound. The use of automated synthesis platforms can also streamline the production process, reducing human error and increasing efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by reagents such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization, leading to the development of new chemical entities.

Biology

Biologically, 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide has shown potential as an antimicrobial agent. Its ability to inhibit the growth of various pathogens makes it a candidate for developing new antibiotics.

Medicine

In the medical field, this compound is being explored for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.

Industry

Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its unique chemical structure allows for the creation of compounds with specific desired properties, enhancing the effectiveness of various products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, leading to the inhibition of their activity. The exact pathways involved are still under investigation, but research suggests that it may interfere with cellular signaling processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide

  • 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

Uniqueness

Compared to similar compounds, 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide stands out due to its unique morpholine group, which may contribute to its enhanced biological activity and stability.

Properties

IUPAC Name

2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3S/c1-11-6-16(25)23-12(9-27-17(23)20-11)7-15(24)21-13-8-14(19-10-18-13)22-2-4-26-5-3-22/h6,8,10,12H,2-5,7,9H2,1H3,(H,18,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNKQXSNGDNWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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